p-Decyloxybenzylidene p-butylaniline

Overview

Description

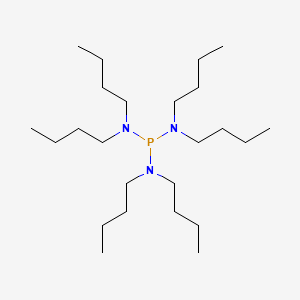

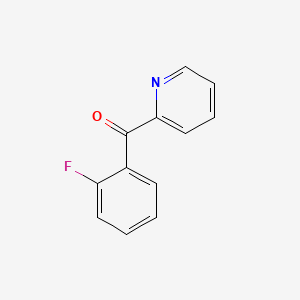

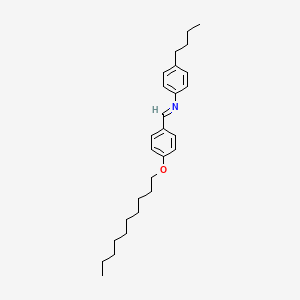

P-Decyloxybenzylidene p-butylaniline is a chemical compound with the molecular formula C27H39NO . It has a molecular weight of 393.6047 .

Molecular Structure Analysis

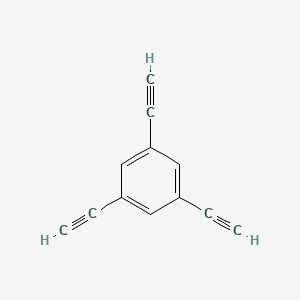

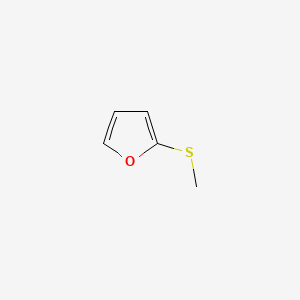

The molecular structure of p-Decyloxybenzylidene p-butylaniline contains a total of 69 bonds, including 30 non-H bonds, 13 multiple bonds, 15 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 imine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

P-Decyloxybenzylidene p-butylaniline has a density of 0.93, a boiling point of 517.1°C at 760 mmHg, and a refractive index of 1.512 . It has a PSA of 21.59000, a logP of 8.29930, and a pKa of 4.25±0.50 (Predicted) .Scientific Research Applications

Liquid Crystal Research

p-Decyloxybenzylidene p-butylaniline is often used in the study of liquid crystals . Specifically, it has been used to exhibit the director field of disclinations in a low-molar-mass methacrylate liquid crystal . Disclinations with strength s = 1÷2 and s = ± 1 have been observed by using two decoration techniques: solidification-induced band texture decoration and focal-conic texture decoration . These techniques allow researchers to map the molecular director field according to the morphological pattern of the solidification-induced band texture or focal-conic texture .

Dielectric Relaxation Studies

p-Decyloxybenzylidene p-butylaniline can also be used in dielectric relaxation studies . These studies often involve the use of binary mixtures of different compounds, including p-Decyloxybenzylidene p-butylaniline . The results of these studies can provide valuable insights into the dielectric properties of the materials, which can have applications in various fields such as electronics and materials science .

properties

IUPAC Name |

N-(4-butylphenyl)-1-(4-decoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO/c1-3-5-7-8-9-10-11-12-22-29-27-20-16-25(17-21-27)23-28-26-18-14-24(15-19-26)13-6-4-2/h14-21,23H,3-13,22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSABKRNOGDWYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Decyloxybenzylidene p-butylaniline | |

CAS RN |

51749-29-2 | |

| Record name | p-Decyloxybenzylidene p-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051749292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the translational order parameter in liquid crystals like p-Decyloxybenzylidene p-butylaniline?

A1: The translational order parameter provides insights into the degree of positional order of molecules within a liquid crystal phase []. Understanding this order is crucial because it directly influences the unique anisotropic properties of liquid crystals, such as their optical and electrical behavior. By studying the translational order parameter in p-Decyloxybenzylidene p-butylaniline, researchers can gain a deeper understanding of its structure-property relationships and its potential applications in areas like display technologies.

Q2: How was the translational order parameter determined for p-Decyloxybenzylidene p-butylaniline in the study?

A2: The researchers used X-ray diffraction data to determine the translational order parameter []. By analyzing the intensities of the diffraction peaks, which reflect the arrangement of molecules within the material, they could calculate a quantitative measure of the positional order within the smectic phase of p-Decyloxybenzylidene p-butylaniline.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.